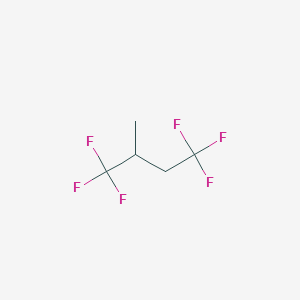
N,N'-Bis(2,3-dibutylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-Bis(2,3-dibutilfenil)urea es un compuesto químico que pertenece a la clase de ureas N-sustituidas. Estos compuestos se caracterizan por la presencia de dos grupos fenilo sustituidos con grupos butilo en las posiciones 2 y 3, conectados por un enlace de urea. Las ureas N-sustituidas son conocidas por sus diversas propiedades químicas y biológicas, lo que las hace valiosas en diversas aplicaciones industriales y científicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N,N'-Bis(2,3-dibutilfenil)urea típicamente implica la reacción de 2,3-dibutilanilina con un isocianato o cloruro de carbamoilo. Un método común es la adición nucleofílica de 2,3-dibutilanilina a isocianato de potasio en agua, que es un proceso suave y eficiente . Esta reacción se puede llevar a cabo sin el uso de co-solventes orgánicos, lo que la convierte en un proceso respetuoso con el medio ambiente .
Métodos de Producción Industrial
La producción industrial de ureas N-sustituidas a menudo implica el uso de fosgeno o sus alternativas más seguras, como el trifosgeno. La reacción de 2,3-dibutilanilina con fosgeno o trifosgeno genera el isocianato correspondiente, que luego reacciona con otra molécula de 2,3-dibutilanilina para formar N,N'-Bis(2,3-dibutilfenil)urea . Este método es escalable y adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
N,N'-Bis(2,3-dibutilfenil)urea puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de urea correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo urea en derivados de amina.
Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).
Sustitución: La sustitución aromática electrófila se puede llevar a cabo utilizando reactivos como bromo o ácido nítrico.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de urea sustituidos, aminas y compuestos sustituidos con fenilo .
Aplicaciones Científicas De Investigación
N,N'-Bis(2,3-dibutilfenil)urea tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de N,N'-Bis(2,3-dibutilfenil)urea implica su capacidad para formar múltiples enlaces de hidrógeno estables con proteínas y receptores diana. Esta interacción es responsable de su actividad biológica específica y propiedades farmacológicas . El compuesto puede interactuar con varios objetivos moleculares, incluidas enzimas y receptores, modulando su actividad y conduciendo a los efectos terapéuticos deseados .
Comparación Con Compuestos Similares
Compuestos Similares
N,N'-Bis(4-nitrofenil)urea: Conocida por su uso en química medicinal y diseño de fármacos.
N,N'-Bis(3,5-bis(trifluorometil)fenil)urea: Utilizada como catalizador en transformaciones orgánicas.
N,N'-Bis(4-trifluorometoxifenil)urea: Prometedora como inhibidora de la hidrolasa de epóxido soluble humana.
Unicidad
N,N'-Bis(2,3-dibutilfenil)urea es única debido a su patrón de sustitución específico en los anillos fenilo, lo que le confiere propiedades químicas y biológicas distintas. Esto la hace valiosa para aplicaciones donde otras ureas N-sustituidas pueden no ser tan efectivas .
Propiedades
Número CAS |
489428-37-7 |
|---|---|
Fórmula molecular |
C29H44N2O |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
1,3-bis(2,3-dibutylphenyl)urea |
InChI |
InChI=1S/C29H44N2O/c1-5-9-15-23-17-13-21-27(25(23)19-11-7-3)30-29(32)31-28-22-14-18-24(16-10-6-2)26(28)20-12-8-4/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3,(H2,30,31,32) |
Clave InChI |
OSOWOBRRZRZHMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2CCCC)CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


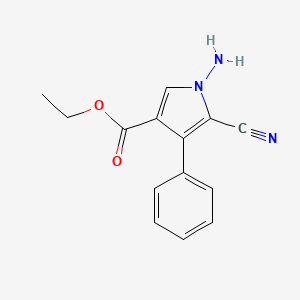
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
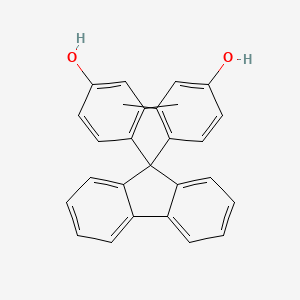
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
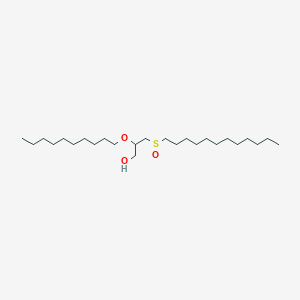

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
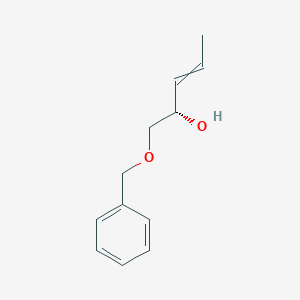
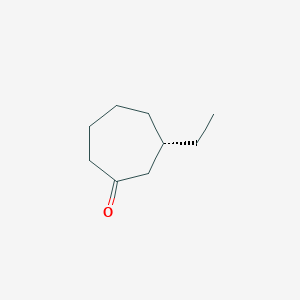
![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)

